molecular formula C17H19Cl2N3O2S B10855861 UT-11

UT-11

Cat. No.: B10855861
M. Wt: 400.3 g/mol
InChI Key: CAIZZJVFQARMJL-LLVKDONJSA-N
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Description

1-(5,6-Dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with 5,6-dichloro groups, a piperidine-4-carboxamide linker, and an (R)-configured oxolan-3-yl moiety. Its molecular formula is C₁₇H₂₀Cl₂N₃O₂S, with a molecular weight of 400.97 g/mol. The stereospecific (3R)-oxolan-3-yl group may contribute to selective interactions, distinguishing it from racemic analogs .

Properties

Molecular Formula

C17H19Cl2N3O2S

Molecular Weight

400.3 g/mol

IUPAC Name

1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H19Cl2N3O2S/c18-12-7-14-15(8-13(12)19)25-17(21-14)22-4-1-10(2-5-22)16(23)20-11-3-6-24-9-11/h7-8,10-11H,1-6,9H2,(H,20,23)/t11-/m1/s1

InChI Key

CAIZZJVFQARMJL-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1NC(=O)C2CCN(CC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl

Canonical SMILES

C1CN(CCC1C(=O)NC2CCOC2)C3=NC4=CC(=C(C=C4S3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UT-11 involves several steps, starting from commercially available starting materials. The key steps include the formation of a chlorinated aromatic ring, followed by the introduction of a piperidine ring and a thiadiazole moiety. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

UT-11 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: this compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

UT-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of mPGES-1 and its effects on prostaglandin synthesis.

    Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.

    Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug screening assays.

Mechanism of Action

UT-11 exerts its effects by inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2 (PGE2). By inhibiting this enzyme, this compound reduces the levels of PGE2, a pro-inflammatory mediator, thereby dampening the inflammatory response. The molecular targets and pathways involved include the cyclooxygenase (COX) pathway and the downstream signaling cascades that mediate inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a benzothiazole-piperidine carboxamide scaffold with multiple analogs, but key structural variations dictate functional differences:

Feature Target Compound Analogous Compounds Impact of Variation
Benzothiazole Substituents 5,6-dichloro 6-methoxy (Compound 2, ), 6-ethoxy (Compound 5, ), 5-chloro-4-methyl (Compound 10, ) Dichloro groups enhance lipophilicity and electron deficiency, potentially boosting target engagement.
Piperidine Linker 4-carboxamide 3-carboxamide (Compound 6, ) Positional isomerism may alter conformational flexibility and binding pocket interactions.
N-Substituent (3R)-oxolan-3-yl Diethylamino-propyl (Compound 8, ), phenylalkyl (Compound 7, ) The oxolan group’s oxygen atom and stereochemistry may improve solubility and selectivity.
Additional Moieties None Trifluoromethylpyridine (Compound 118, ), morpholin-4-yl (Compound 8, ) Trifluoromethyl groups (in Compound 118) enhance metabolic stability and potency .

Physicochemical Properties

The compound’s molecular weight (400.97 g/mol) places it within the mid-range of analogs (337–452 g/mol in ). Key properties include:

  • Stereochemical Influence : The (R)-oxolan configuration may improve target selectivity over racemic mixtures (e.g., ’s rac-tert-butyl derivative) .
  • Solubility : The oxolan oxygen and carboxamide group could mitigate hydrophobicity, aiding aqueous solubility relative to purely aromatic substituents.

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Substitutions : Dichloro > methoxy/ethoxy in enhancing receptor affinity (based on Compound 118’s trifluoromethyl efficacy) .
  • Piperidine Position : 4-carboxamide likely optimizes spatial alignment with target binding pockets vs. 3-carboxamide.
  • Oxolan Stereochemistry: (R)-configuration may reduce off-target effects compared to non-chiral N-substituents (e.g., diethylamino-propyl in Compound 8) .

Biological Activity

The compound 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide is a member of the benzothiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H16Cl2N2OSC_{14}H_{16}Cl_2N_2OS with a molecular weight of approximately 365.07 g/mol. The structure features a benzothiazole moiety, which is known for its role in various pharmacological activities.

PropertyValue
Molecular FormulaC₁₄H₁₆Cl₂N₂OS
Molecular Weight365.07 g/mol
CAS Number55202-19-2
Melting PointNot specified
SolubilityNot specified

Antitumor Activity

Research indicates that compounds similar to 1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide exhibit significant antitumor properties by inhibiting specific mitotic proteins. For instance, ispinesib, a known kinesin spindle protein (KSP) inhibitor, has shown promising results in cancer therapy by inducing apoptosis in cancer cells and demonstrating tumor regression in vivo .

The primary mechanism involves the inhibition of the KSP, which is crucial for proper mitotic spindle function during cell division. By disrupting this process, the compound can potentially halt the proliferation of cancer cells.

Case Studies

  • In Vitro Studies : A study assessed the effects of related benzothiazole derivatives on various cancer cell lines. The results indicated that these compounds significantly inhibited cell viability with IC50 values in the nanomolar range .
  • In Vivo Studies : In animal models, compounds with similar structures to our target compound were shown to reduce tumor size significantly when administered at therapeutic doses .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits KSP leading to apoptosis in cancer cells
CytotoxicityReduces viability of cancer cell lines
MechanismDisruption of mitotic spindle function

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